molecular formula C24H21FN4O2S2 B2664436 N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954696-79-8

N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2664436
CAS No.: 954696-79-8
M. Wt: 480.58
InChI Key: UBWKPHOEHLLKBZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

Radioligand Development for Brain Imaging

The synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a related compound to N-(4-fluorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, demonstrate its potential as a radioligand for peripheral benzodiazepine receptors in the brain. This application is significant for neuroimaging and the study of neurological disorders (Zhang et al., 2003).

Anti-Cancer Activity

Compounds structurally similar to N-(4-fluorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have shown promise in anti-cancer research. For instance, novel fluoro substituted benzo[b]pyran derivatives have demonstrated anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).

Anti-Inflammatory Activity

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which are chemically related to the compound , has shown significant anti-inflammatory activity. This suggests that derivatives of these compounds could be valuable in treating inflammatory conditions (Sunder & Maleraju, 2013).

Enzyme Inhibition for Therapeutic Applications

Another application involves the use of related compounds for enzyme inhibition, which is a crucial approach in drug development. For example, compounds like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide have been synthesized and evaluated for their inhibitory potential against key enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).

Novel Drug Synthesis and Evaluation

The chemical space around N-(4-fluorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide offers opportunities for the synthesis of novel drugs. Research in this area includes synthesizing novel heterocyclic compounds derived from related structures and investigating their pharmaceutical potential, such as lipase and α-glucosidase inhibition (Bekircan et al., 2015).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with 4-methyl-2-aminothiazole under reflux conditions.

    Synthesis of the pyridazine ring: The thiazole derivative is then reacted with 3-chloropyridazine in the presence of a base such as potassium carbonate.

    Coupling reaction: The resulting compound is coupled with 4-fluorobenzyl chloride in the presence of a suitable catalyst like palladium on carbon.

    Final acetamide formation: The intermediate product is then reacted with acetic

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)17-5-9-19(31-2)10-6-17)20-11-12-22(29-28-20)32-14-21(30)26-13-16-3-7-18(25)8-4-16/h3-12H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWKPHOEHLLKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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